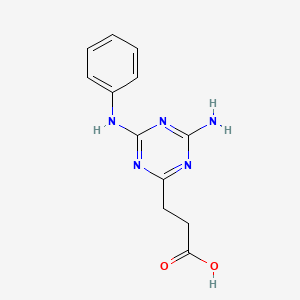
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves the reaction of 4-amino-6-anilino-1,3,5-triazine with propanoic acid under specific conditions . The reaction typically requires an acid-captor such as DIPEA (N,N-diisopropylethylamine) to facilitate the process . The synthetic method is advantageous due to its mild conditions and high yield, making it suitable for industrial production .
Analyse Chemischer Reaktionen
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid undergoes various types of chemical reactions, including substitution reactions. For instance, the chloride ion in the compound can be replaced with morpholine in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction is typically carried out at temperatures between 70-80°C . The major products formed from these reactions include derivatives with different substituents on the triazine ring .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, it has been evaluated for its antimicrobial activity against various bacteria and fungi . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in biochemical research .
Wirkmechanismus
The mechanism of action of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound’s triazine core allows it to bind to proteins and other biomolecules, thereby affecting their function . The exact pathways involved in its mechanism of action are still under investigation, but it is known to exert its effects through binding interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid is unique due to its specific structure and functional groups. Similar compounds include 4,6-dichloro-1,3,5-triazin-2-amine and 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . These compounds share the triazine core but differ in their substituents, which can affect their chemical properties and applications . The presence of the propanoic acid group in this compound distinguishes it from other triazine derivatives and contributes to its unique reactivity and applications .
Eigenschaften
CAS-Nummer |
91719-85-6 |
|---|---|
Molekularformel |
C12H13N5O2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17) |
InChI-Schlüssel |
YHFYRDPSKOMPRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
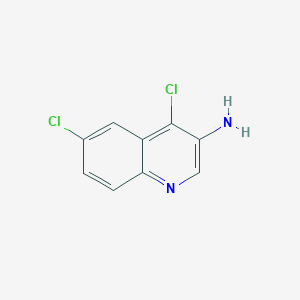
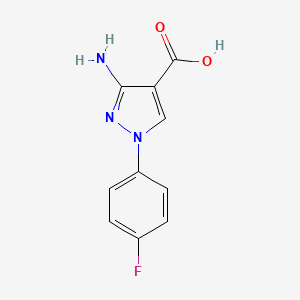

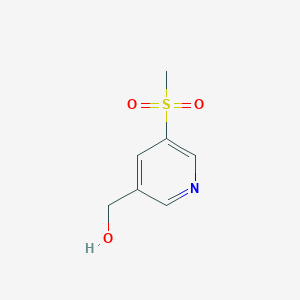

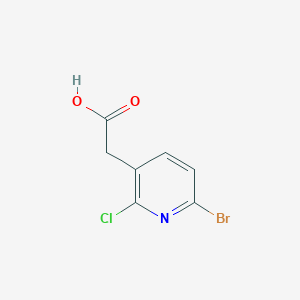
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
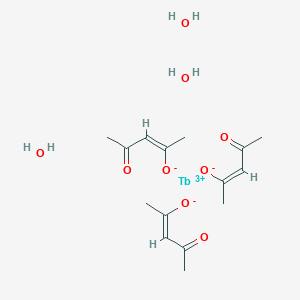
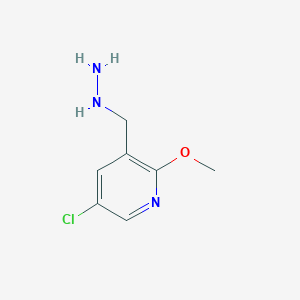
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
